Cas no 2224269-09-2 (1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one)

1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one is a synthetic organic compound featuring a pyrrolidine core substituted with a 4-methylthiazole moiety and an acryloyl group. This structure confers reactivity suitable for applications in medicinal chemistry, particularly as a potential intermediate in the synthesis of biologically active molecules. The presence of the acryloyl group allows for Michael addition or polymerization reactions, while the thiazole ring enhances binding affinity in target interactions. The compound's modular design enables further derivatization, making it valuable for drug discovery and development. Its stability under standard conditions ensures reliable handling in laboratory settings. This compound is primarily of interest in pharmaceutical research for its structural versatility and functional group compatibility.
1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one structure
2224269-09-2 structure
Product name:1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
CAS No:2224269-09-2
MF:C12H16N2OS
MW:236.333241462708
CID:5411498
PubChem ID:136569192

1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one
    • AKOS034109991
    • 1-{3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one
    • EN300-6715576
    • 2224269-09-2
    • Z3488620758
    • Inchi: 1S/C12H16N2OS/c1-3-12(15)14-5-4-10(7-14)6-11-13-9(2)8-16-11/h3,8,10H,1,4-7H2,2H3
    • InChI Key: SITWOGTWTPUDRF-UHFFFAOYSA-N
    • SMILES: S1C=C(C)N=C1CC1CN(C(C=C)=O)CC1

Computed Properties

  • Exact Mass: 236.09833431g/mol
  • Monoisotopic Mass: 236.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 61.4Ų

1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6715576-0.05g
1-{3-[(4-methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one
2224269-09-2 95.0%
0.05g
$246.0 2025-03-13

Additional information on 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one

Comprehensive Overview of 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one (CAS No. 2224269-09-2)

The compound 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one (CAS No. 2224269-09-2) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry and material science. This thiazole-containing derivative is characterized by its pyrrolidine backbone and propenone functional group, which contribute to its reactivity and versatility in synthetic pathways. Researchers are particularly interested in its role as a building block for designing novel small-molecule inhibitors and bioconjugates.

In the context of current scientific trends, 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one aligns with the growing demand for heterocyclic compounds in drug discovery. The 4-methylthiazole moiety is a common pharmacophore found in FDA-approved drugs, making this compound a candidate for structure-activity relationship (SAR) studies. Its Michael acceptor property (via the α,β-unsaturated ketone) also makes it relevant for covalent drug design, a hot topic in targeted therapies for diseases like cancer and autoimmune disorders.

From a synthetic chemistry perspective, the compound's CAS No. 2224269-09-2 serves as a critical identifier for researchers sourcing high-purity reagents. Its pyrrolidine-thiazole hybrid structure is often explored in fragment-based drug discovery, where modularity and functional group compatibility are paramount. Recent publications highlight its utility in constructing kinase inhibitors, particularly those targeting tyrosine kinases implicated in cellular signaling pathways. This aligns with frequent search queries such as "thiazole derivatives in drug development" or "pyrrolidine-based bioactive molecules," reflecting broader industry interests.

The physicochemical properties of 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one—including its logP, hydrogen bond acceptors/donors, and molecular weight—suggest favorable drug-likeness according to Lipinski's Rule of Five. These attributes are frequently analyzed in computational chemistry workflows, addressing common user questions about "how to predict compound bioavailability" or "optimizing lead compounds for ADME." The compound's enone system further enables click chemistry applications, a trending technique in bioconjugation and proteomics research.

In material science, the conjugated system of this molecule offers potential for organic electronics, such as OLEDs or photovoltaic materials. The thiazole ring contributes to electron transport properties, while the pyrrolidine spacer allows for structural tunability—a combination often searched in queries like "designing organic semiconductors." This dual applicability in life sciences and advanced materials underscores the compound's interdisciplinary value.

Quality control of CAS No. 2224269-09-2 typically involves HPLC, NMR, and mass spectrometry to ensure batch-to-batch consistency, a critical factor for reproducibility in academic and industrial labs. The compound's stability under various pH conditions and solvent systems is another area of practical interest, frequently addressed in technical forums discussing "handling sensitive reagents." Proper storage recommendations (e.g., anhydrous conditions, low-temperature preservation) are essential to maintain its chemical integrity over time.

Looking ahead, 1-[3-[(4-Methyl-1,3-thiazol-2-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one exemplifies how rational molecular design can bridge multiple research domains. Its scaffold diversity supports innovations in precision medicine and smart materials, while its synthetic accessibility meets the demand for cost-effective intermediates. As the scientific community increasingly prioritizes multi-target therapeutics and sustainable chemistry, compounds like this will remain at the forefront of exploratory research and industrial applications.

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